Fmoc-3,5-dibromo-L-tyrosine solubility in different solvents
Fmoc-3,5-dibromo-L-tyrosine solubility in different solvents
An In-Depth Technical Guide to the Solubility of Fmoc-3,5-dibromo-L-tyrosine for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3,5-dibromo-L-tyrosine is a pivotal building block in modern peptide synthesis and drug discovery.[1][2] Its unique structure, featuring a bulky hydrophobic Fmoc protecting group and two bromine atoms on the tyrosine ring, imparts distinct physicochemical properties that significantly influence its behavior in solution.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring efficient purification, and ultimately achieving high yields of the target peptide. This guide provides a comprehensive overview of the solubility characteristics of Fmoc-3,5-dibromo-L-tyrosine, discusses the underlying chemical principles, and offers a detailed protocol for its empirical determination.
Physicochemical Properties of Fmoc-3,5-dibromo-L-tyrosine
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For Fmoc-3,5-dibromo-L-tyrosine, the key determinants are the large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group, the polar carboxylic acid and amino groups, and the halogenated aromatic side chain.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₉Br₂NO₅ | [1][3] |
| Molecular Weight | 561.22 g/mol | [4] |
| Appearance | White crystals | [1] |
| Melting Point | 184-193 °C | [1][3] |
| Structure |
The presence of the large, hydrophobic Fmoc group generally promotes solubility in many organic solvents.[5] However, the overall solubility is a nuanced interplay between this hydrophobicity and the polarity imparted by the amino acid backbone and the dibrominated phenolic ring. The bromine atoms increase the molecular weight and the hydrophobicity of the side chain, which can influence its interaction with different solvents.[1]
Qualitative Solubility Profile
While precise quantitative solubility data for Fmoc-3,5-dibromo-L-tyrosine across a wide array of solvents is not extensively published, a qualitative understanding can be derived from the general principles of Fmoc-amino acid chemistry and the known properties of common laboratory solvents.[5][6]
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Highly Soluble | Excellent at solvating the peptide backbone and the Fmoc group. The most common solvent for solid-phase peptide synthesis.[6] |
| Dimethyl sulfoxide (DMSO) | Highly Soluble | Strong solvating power for a wide range of organic molecules, including protected amino acids. | |
| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | Similar to DMF, widely used in peptide synthesis for its excellent solvating properties.[6] | |
| Acetonitrile (ACN) | Moderately Soluble | Less polar than DMF and DMSO, may have lower solvating power for the polar parts of the molecule. | |
| Polar Protic | Methanol (MeOH) | Sparingly Soluble | Can engage in hydrogen bonding, but the large hydrophobic Fmoc group may limit solubility. |
| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol, with slightly lower polarity. | |
| Water | Insoluble | The hydrophobic nature of the Fmoc group and the dibrominated tyrosine side chain makes it poorly soluble in aqueous solutions. | |
| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | Can solvate the hydrophobic Fmoc group, but may be less effective for the polar amino acid portion. |
| Tetrahydrofuran (THF) | Moderately Soluble | A less polar ether that can offer moderate solubility. | |
| Hexanes | Insoluble | Highly nonpolar solvent, unable to effectively solvate the polar functional groups of the molecule. |
Experimental Determination of Solubility: The Shake-Flask Method
For applications requiring precise solubility data, empirical determination is the most reliable approach. The shake-flask method is a well-established and robust technique for measuring the equilibrium solubility of a compound in a given solvent.
Workflow for Shake-Flask Solubility Determination
Caption: A schematic workflow of the shake-flask method for solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of Fmoc-3,5-dibromo-L-tyrosine to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.
-
To each vial, add a precise volume of the desired solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Prepare a series of standard solutions of Fmoc-3,5-dibromo-L-tyrosine of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions and the saturated supernatant at the wavelength of maximum absorbance (λmax) for Fmoc-3,5-dibromo-L-tyrosine using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of Fmoc-3,5-dibromo-L-tyrosine in the saturated supernatant.
-
The calculated concentration represents the solubility of the compound in that specific solvent at the given temperature.
-
Factors Influencing Solubility and Practical Implications
Several factors can influence the solubility of Fmoc-3,5-dibromo-L-tyrosine and have significant implications for its use in research and development.
Caption: Key factors affecting solubility and their practical consequences.
-
Solvent Choice in Peptide Synthesis: The high solubility of Fmoc-3,5-dibromo-L-tyrosine in polar aprotic solvents like DMF and NMP makes them ideal for solid-phase peptide synthesis (SPPS), ensuring efficient coupling reactions.[6]
-
Temperature Effects: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. This can be leveraged to prepare more concentrated stock solutions, but care must be taken to avoid degradation at elevated temperatures.
-
Impact on Purification: During purification by techniques such as reversed-phase HPLC, the solubility of the compound in the mobile phase (often a mixture of acetonitrile and water) is critical for achieving good separation and preventing precipitation on the column.
-
Considerations for Drug Development: In the context of developing peptide-based therapeutics, understanding the solubility of this modified amino acid is crucial for formulation studies and ensuring bioavailability.[1]
Conclusion
The solubility of Fmoc-3,5-dibromo-L-tyrosine is a critical parameter for its effective utilization in peptide synthesis and drug development. While it is highly soluble in polar aprotic solvents commonly used in SPPS, its solubility in other solvents can vary significantly. This guide provides a foundational understanding of its solubility profile, the factors that govern it, and a robust experimental protocol for its precise determination. By applying these principles and methodologies, researchers can optimize their experimental conditions, leading to improved outcomes in their synthetic and developmental endeavors.
References
-
INDOFINE Chemical Company, Inc. (n.d.). FMOC-3,5-DIBROMO-L-TYROSINE. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 3,5-dibromo-L-tyrosine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
-
AAPPTec (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed (2012, July 27). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Retrieved from [Link]
-
Biocompare (n.d.). Fmoc-3,5-dibromo-L-tyrosine from Aladdin Scientific. Retrieved from [Link]
-
The Royal Society of Chemistry (n.d.). 3,5-Dibromo-L-tyrosine. The Merck Index Online. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Fmoc-3,5-Dibromo-D-tyrosine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate (2025, December 17). Comprehensive Solubility Analysis of Fmoc- l -Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis. Retrieved from [Link]
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
-
ResearchGate (2025, August 10). Methods for Removing the Fmoc Group. Retrieved from [Link]
